1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol

Description

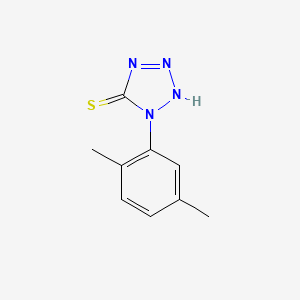

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol is a tetrazole derivative characterized by a thiol (-SH) group at the 5-position and a 2,5-dimethylphenyl substituent at the 1-position of the tetrazole ring. The dimethylphenyl group imparts steric bulk and electron-donating effects, influencing its reactivity, stability, and applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-4-7(2)8(5-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHXMIIPBQNZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol typically involves the following steps:

Preparation of 2,5-Dimethylphenylacetic Acid: This intermediate can be synthesized from 2,5-dimethylbenzyl halide through a Grignard reaction followed by oxidation.

Formation of 2,5-Dimethylphenylhydrazine: The 2,5-dimethylphenylacetic acid is then converted to 2,5-dimethylphenylhydrazine via a reaction with hydrazine.

Cyclization to Tetrazole: The hydrazine derivative undergoes cyclization with sodium azide to form the tetrazole ring.

Introduction of Thiol Group: Finally, the thiol group is introduced by reacting the tetrazole derivative with thiourea under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Reactions

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol can undergo various chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : Nitro groups (if present) can be reduced to amines.

- Substitution : Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Varies |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Bromine, nitric acid | Acidic conditions |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with enzyme active sites allows it to inhibit various biological processes effectively.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against certain cancer cell lines, indicating its potential as an anticancer agent .

Materials Science

The compound's unique chemical properties make it valuable in developing advanced materials such as polymers and coatings. Its thiol group can participate in cross-linking reactions that enhance material strength and stability.

Case Study : Research has shown that incorporating this compound into polymer matrices improved thermal stability and mechanical properties compared to control samples .

Biological Studies

As a biochemical probe or ligand in biochemical assays, this compound aids in studying enzyme activities and protein interactions. Its ability to form covalent bonds with cysteine residues in proteins enhances its utility in biochemical research.

Case Study : In enzyme inhibition studies, it was found that the compound effectively blocked substrate access in certain enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Notes:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Br in 4-bromophenyl) reduce electron density at the thiol group, affecting nucleophilicity, whereas electron-donating groups (e.g., methyl in dimethylphenyl derivatives) enhance stability and alter reaction pathways .

- Steric Effects : Bulky substituents (e.g., 2,5-dimethylphenyl) hinder sterically demanding reactions, such as S-alkylation, compared to smaller groups like phenyl .

Reactivity and Chemical Behavior

- Iodine-Catalyzed Reactions : 1H-Tetrazole-5-thiols undergo competitive C–S and C–N bond formation. For example, 1-methyl-1H-tetrazole-5-thiol reacts with styrene to yield sulfenylated (C–S) products at 25°C but favors hydroaminated (C–N) products at elevated temperatures . The dimethylphenyl group may suppress disulfide formation due to steric protection of the thiol .

- Oxidative Stability : Electron-rich substituents (e.g., methyl) stabilize the thiol against oxidation to disulfides, whereas electron-deficient analogs (e.g., nitro derivatives) are more prone to oxidation .

Physical and Thermal Properties

- Melting Points: 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol: 170°C (decomposition) . 1-Phenyl-1H-tetrazole-5-thiol: Not explicitly stated, but derivatives like 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole exhibit melting points ~173°C . Dichlorovinyl Derivatives: 1-Substituted S-dichlorovinyl products are thermally stable, while N-dichlorovinyl analogs decompose readily .

Data Tables

Table 1: Key Physical Properties of Selected Tetrazole-5-thiol Derivatives

**Calculated based on analogous structures.

Biological Activity

1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol is a member of the tetrazole family, which has garnered attention due to its diverse biological activities. Tetrazoles are known for their potential in medicinal chemistry, particularly as inhibitors of various enzymes and as antimicrobial agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrazole ring substituted with a 2,5-dimethylphenyl group and a thiol functional group. This unique structure contributes to its reactivity and biological properties.

Anticholinesterase Activity

A study evaluated various tetrazole derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Among the compounds tested, those with electron-donating groups at specific positions on the phenyl ring exhibited significant AChE inhibition. For instance, derivatives with 3-methyl and 3-chloro substitutions showed inhibition percentages of 29.56% and 24.38% at concentrations of 1 mM, respectively . Although the specific activity of this compound was not highlighted in this study, its structural similarity suggests potential anticholinesterase activity.

Antimicrobial Properties

Tetrazole derivatives have been screened for antimicrobial activity against various pathogens. A related tetrazole compound demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating that similar derivatives may possess comparable antimicrobial properties . The introduction of specific substituents on the phenyl ring can enhance this activity.

Chemoselective Reactions

Research has shown that 1H-tetrazole-5-thiol derivatives can participate in chemoselective hydroamination reactions. For example, iodothiolation of styrenyl derivatives using iodine as a catalyst yielded high selectivity for hydroamination over other reactions . This property may be leveraged for synthesizing biologically active compounds.

Case Studies

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The thiol group can interact with enzyme active sites, potentially blocking substrate access.

- Reactivity : The electron-rich nature of the tetrazole ring allows it to participate in nucleophilic substitutions and other chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.